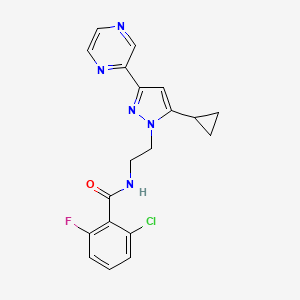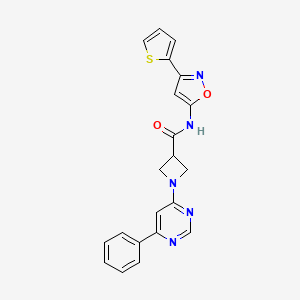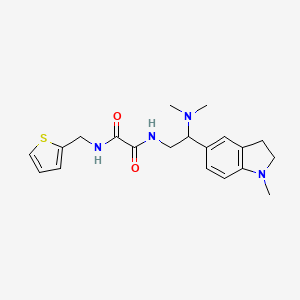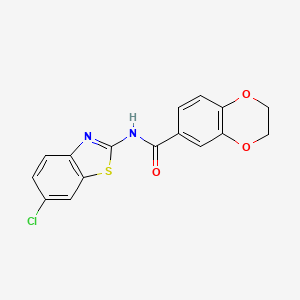![molecular formula C26H22ClN3O4 B2454220 3-(3-クロロフェニル)-8-メトキシ-1-(3-メトキシベンジル)-5-メチル-1H-ピリミド[5,4-b]インドール-2,4(3H,5H)-ジオン CAS No. 893307-43-2](/img/new.no-structure.jpg)
3-(3-クロロフェニル)-8-メトキシ-1-(3-メトキシベンジル)-5-メチル-1H-ピリミド[5,4-b]インドール-2,4(3H,5H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦カップリング
鈴木・宮浦(SM)カップリング反応は、炭素-炭素結合を形成するための強力な方法です。これは、パラジウム触媒を用いて有機ホウ素化合物と有機ハロゲン化物または擬ハロゲン化物のクロスカップリングを伴います。 対象の化合物は、SMカップリング反応において有機ホウ素試薬として機能できます 。その穏やかな反応条件と官能基耐性により、複雑な分子の合成に役立ちます。
5H-ピリミド[5,4-b]インドール誘導体の合成
化合物の構造は、5H-ピリミド[5,4-b]インドール誘導体の合成における潜在的な用途を示唆しています。 研究者は、さまざまな生物活性を持つインドール系複素環の構築における重要な中間体としての使用を検討してきました 。これらの誘導体は、創薬や医薬品化学に役立つ可能性があります。
プロト脱ホウ素化反応
プロト脱ホウ素化反応は、有機ホウ素化合物からホウ素原子を除去することを伴います。化合物のホウ素部分は、そのような変換に関与し、新規のインドール含有分子の形成につながる可能性があります。 研究者は、当社の化合物に関連するものを含む、さまざまなホウ素試薬を用いたプロト脱ホウ素化戦略を調査してきました 。これらの反応は、合成化学と材料科学に影響を与えています。
抗がんの可能性
そのユニークな構造から、この化合物は興味深い生物学的特性を示す可能性があります。研究者は、抗がん剤としての可能性を検討することができます。計算研究とインビトロアッセイは、DNA、酵素、または受容体を含む細胞標的との相互作用について明らかにすることができます。 細胞毒性と作用機序を調査することが重要になります .
材料科学と有機エレクトロニクス
有機半導体は、電子デバイスにおいて重要な役割を果たします。化合物のπ共役系と電子豊富な特性により、有機電界効果トランジスタ(OFET)、有機光起電力(OPV)、または有機発光ダイオード(OLED)の潜在的な候補となります。 研究者は、薄膜中の電荷輸送特性と安定性を検討することができます .
特性
CAS番号 |
893307-43-2 |
|---|---|
分子式 |
C26H22ClN3O4 |
分子量 |
475.93 |
IUPAC名 |
3-(3-chlorophenyl)-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O4/c1-28-22-11-10-20(34-3)14-21(22)23-24(28)25(31)30(18-8-5-7-17(27)13-18)26(32)29(23)15-16-6-4-9-19(12-16)33-2/h4-14H,15H2,1-3H3 |
InChIキー |
RKKJFJYYWYQJTN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)OC)C5=CC(=CC=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)

![N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2454140.png)

![4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride](/img/structure/B2454144.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454145.png)
![N-(4-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2454146.png)
![ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2454147.png)
![1-(4-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentane-1-carboxamide](/img/structure/B2454149.png)


![Potassium trifluoro[(3-fluorophenyl)methyl]boranuide](/img/structure/B2454155.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)
